Product packaging for 1-(1-Aminoethyl)cyclopropanol(Cat. No.:CAS No. 1778734-58-9)

1-(1-Aminoethyl)cyclopropanol

Cat. No.: B2631954
CAS No.: 1778734-58-9
M. Wt: 101.149
InChI Key: YDUOHHRMLNGGPN-UHFFFAOYSA-N
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Description

Significance of the Cyclopropane (B1198618) Motif in Organic and Medicinal Chemistry

The cyclopropane ring, a three-membered carbocycle, is a prevalent and important structural motif in a vast array of biologically active molecules and pharmaceutical drugs. nih.govacs.org Its incorporation into molecular structures can impart a range of desirable physicochemical properties, including conformational rigidity and metabolic stability. nih.govunl.ptamericanpeptidesociety.org This rigidity can lock a molecule into a bioactive conformation, potentially leading to a significant enhancement in potency. unl.pt Furthermore, the unique electronic properties of the cyclopropane ring, which are intermediate between those of an alkene and a gem-dimethyl group, contribute to its value in drug design. nih.gov The frequent appearance of this small ring in medicinal chemistry underscores its role in creating novel chemotypes with improved therapeutic profiles, such as enhanced target binding, reduced off-target effects, and better membrane permeability. nih.gov

Overview of Cyclopropanols and Cyclopropylamines as Key Scaffolds

Cyclopropanols and cyclopropylamines are particularly valuable building blocks in organic synthesis due to their versatile reactivity. rsc.orgresearchgate.net The presence of the hydroxyl or amino group adjacent to the strained cyclopropane ring facilitates a variety of chemical transformations. These scaffolds are prized for their ability to introduce the conformationally constrained cyclopropane unit into larger, more complex molecules. americanpeptidesociety.org The development of efficient synthetic methods to access these compounds has further fueled their application in the synthesis of pharmaceutically relevant molecules. researchgate.netthieme-connect.com

Structural Characteristics and Unique Reactivity of Small Ring Systems

The defining feature of small ring systems like cyclopropane is their significant ring strain, estimated to be around 27.5 kcal/mol. nih.gov This strain arises from the deviation of the internal bond angles from the ideal 109.5° for sp³ hybridized carbons to 60°. nih.gov This inherent strain dictates the unique reactivity of cyclopropanes, often leading to ring-opening reactions under conditions where larger rings would be stable. rsc.orgresearchgate.net The carbon-carbon bonds within the cyclopropane ring possess increased p-character, giving them some properties reminiscent of a double bond. nih.gov This electronic feature, coupled with the high degree of s-character in the C-H bonds, results in shorter, stronger, and more polarized C-H bonds compared to their acyclic counterparts. nih.gov

The reactivity of small heterocyclic rings, such as those containing oxygen or nitrogen, is also dominated by ring strain, which facilitates various modes of ring-opening. researchgate.net For instance, the formation of onium ions by electrophilic attack on a heteroatom in a three-membered ring is often immediately followed by nucleophilic attack on an adjacent carbon and subsequent ring opening to relieve the strain. researchgate.net

Contextualization of 1-(1-Aminoethyl)cyclopropanol within Alkylated Cyclopropanol (B106826)/Amine Frameworks

This compound belongs to the class of 1-substituted cyclopropanols, which are valuable intermediates in organic synthesis. rsc.org The presence of both an aminoethyl group and a hydroxyl group on the same cyclopropane ring makes it a bifunctional molecule with the potential for diverse chemical transformations. The synthesis of such polysubstituted cyclopropanes is an active area of research, with methods like the titanium-mediated reactions of esters and amides with Grignard reagents providing access to these complex structures. thieme-connect.com The strategic placement of the amino and hydroxyl functionalities on the strained three-membered ring suggests a rich and varied reaction chemistry, making it a point of interest for synthetic chemists.

Chemical and Physical Properties of this compound

The fundamental properties of a chemical compound are crucial for its application and study. The following table outlines some of the key estimated and reported physical and chemical properties of This compound .

PropertyValueSource
Molecular Formula C₅H₁₁NO sigmaaldrich.com
Molecular Weight 101.15 g/mol sigmaaldrich.com
IUPAC Name 1-(1-aminoethyl)cyclopropan-1-ol sigmaaldrich.com
CAS Number 1778734-58-9 sigmaaldrich.com
Physical Form Liquid sigmaaldrich.comfluorochem.co.uk
Boiling Point (estimated) 173.81 °C chemchart.com
Density (estimated) 1.01 g/cm³ chemchart.com
Flash Point (estimated) 68.67 °C chemchart.com
Water Solubility (estimated) 65782.2 mg/L chemchart.com
Purity 95% sigmaaldrich.comfluorochem.co.uk

Synthesis and Reactivity

The reactivity of This compound is expected to be dictated by the interplay of the amino and hydroxyl groups with the strained cyclopropane ring. The hydroxyl group can be a target for oxidation to form a ketone, while the amino group can undergo various substitution reactions. Furthermore, the inherent strain of the cyclopropane ring makes it susceptible to ring-opening reactions, a common reactivity pathway for cyclopropanols. rsc.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H11NO B2631954 1-(1-Aminoethyl)cyclopropanol CAS No. 1778734-58-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(1-aminoethyl)cyclopropan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO/c1-4(6)5(7)2-3-5/h4,7H,2-3,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDUOHHRMLNGGPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1(CC1)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

101.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Mechanistic Investigations of 1 1 Aminoethyl Cyclopropanol Analogs

Ring-Opening Reactions of Cyclopropanol (B106826) Systems

The inherent ring strain of the cyclopropane (B1198618) ring in 1-(1-aminoethyl)cyclopropanol makes it susceptible to cleavage under various conditions, leading to the formation of more stable acyclic products. The regioselectivity and stereoselectivity of these ring-opening reactions are influenced by the nature of the substituents and the reaction conditions.

Electrophilic Ring-Opening Mechanisms

Electrophilic attack on the cyclopropane ring is a common pathway for ring opening. In the case of cyclopropanol systems, the reaction can be initiated by the protonation of the hydroxyl group, followed by cleavage of a carbon-carbon bond. For 2-aryl- or heteroaryl-substituted cyclopropanols, electrophilic attack may favor cleavage of the C1–C2 bond due to the activation of the benzylic C-2 carbon. rsc.org The stereochemistry of the ring opening can proceed with either inversion or retention of configuration at the stereocenter, depending on the specific conditions. rsc.org

The presence of the amino group in this compound can also influence the electrophilic ring-opening process. The nitrogen atom can be protonated under acidic conditions, potentially leading to different reaction pathways. For instance, in related aminocyclopropane systems, the initial protonation of the aminocyclopropane moiety can lead to the formation of an iminium intermediate, which then directs the subsequent rearrangement. nih.govresearchgate.net

Table 1: Regioselectivity in Electrophilic Ring-Opening of Substituted Cyclopropanols

Substituent at C2Preferred Cleavage SiteProduct TypeReference
AlkylC1-C3α-Alkyl ketone rsc.org
Aryl/HeteroarylC1-C2Varies rsc.org

This table illustrates the general regioselectivity observed in the electrophilic ring-opening of 1,2-disubstituted cyclopropanols.

Nucleophilic Ring-Opening Additions to Substituted Cyclopropanes

Nucleophilic attack on the cyclopropane ring, particularly in "donor-acceptor" (D-A) cyclopropanes, is a well-established method for forming 1,3-difunctionalized compounds. thieme-connect.comthieme-connect.com While this compound itself is not a classic D-A cyclopropane, the principles of nucleophilic ring-opening are relevant. In D-A systems, the reaction often proceeds via an SN2-like mechanism, resulting in an inversion of configuration at the reaction center. thieme-connect.com

The amino group can act as an internal nucleophile or can be derivatized to influence the reactivity. For example, acyl, sulfonyl, or carbamate (B1207046) protected aminocyclopropanes can undergo oxidative ring-opening to form 1,3-dielectrophilic intermediates. epfl.ch These intermediates can then react with various nucleophiles. epfl.ch The reaction of donor-acceptor aminocyclopropanes with nucleophiles like thioureas, catalyzed by a Lewis acid, can lead to ring-opened products. acs.org

Table 2: Examples of Nucleophilic Ring-Opening of Aminocyclopropane Derivatives

Cyclopropane SystemNucleophileCatalyst/ConditionsProduct TypeReference
Donor-Acceptor AminocyclopropanesThioureasZn(OTf)₂Sulfur-containing acyclic compounds acs.org
Acyl/Sulfonyl/Carbamate Protected AminocyclopropanesHalides (Br, I)Oxidative conditions1,3-Dielectrophilic intermediates epfl.ch
Donor-Acceptor CyclopropanesAminesThermal activationAcyclic functionalized amines thieme-connect.com

This table provides examples of nucleophilic ring-opening reactions involving aminocyclopropane systems.

Radical-Mediated Cyclopropane Cleavage

Radical-mediated reactions provide an alternative pathway for the cleavage of the cyclopropane ring. The high redox potential of many substituted cyclopropanes often necessitates the use of strong reductants. researchgate.net However, photocatalysis has emerged as a milder method for generating radical intermediates. researchgate.net

In the context of aminocyclopropanes, radical intermediates can be generated, leading to ring-opening and subsequent functionalization. researchgate.net For arylcyclopropanes, anodic oxidation can generate a radical cation, weakening a C-C bond and facilitating cleavage. researchgate.net The stability of the resulting radical intermediate plays a crucial role in determining the reaction outcome. For instance, radical-promoted cyclopropanol ring opening tends to break the bond that forms the more stable and more substituted β-alkyl radical. nih.gov

A radical clock experiment using cyclopropylamine (B47189) demonstrated that electron transfer from the amine can lead to ring opening and the formation of an enamine. researchgate.net This suggests that the amino group in this compound could participate in similar radical-mediated ring-opening processes.

Intramolecular Rearrangements and Transformations

In addition to ring-opening reactions with external reagents, the strained cyclopropane ring in this compound and its analogs can undergo intramolecular rearrangements, driven by the release of ring strain and the formation of more stable products.

Acid-Catalyzed Rearrangements

Acid catalysis can promote a variety of rearrangements in cyclopropane systems. For N-aryl 2-azabicyclo[3.1.0]hexanes, which contain an aminocyclopropane moiety, acid-catalyzed thermal rearrangements can lead to the formation of dihydroquinoline or polycyclic aminocyclobutane derivatives. nih.govresearchgate.net The proposed mechanism involves the initial protonation of the aminocyclopropane to form an iminium intermediate, which then undergoes a series of electrocyclic reactions. nih.govresearchgate.net This highlights the potential for the amino group in this compound to direct acid-catalyzed rearrangements.

The Favorskii rearrangement, a base-catalyzed rearrangement of α-halo ketones, is believed to proceed through a cyclopropanone (B1606653) intermediate. msu.edu The ring opening of this intermediate is driven by the formation of a more stable carbanion. msu.edu While not a direct rearrangement of the starting material, it illustrates the types of transformations that can occur via cyclopropane-containing intermediates under basic conditions.

Reactions Involving the Amino and Hydroxyl Functionalities

The reactivity of this compound is largely defined by its two primary functional groups: the primary amine and the tertiary alcohol. These groups can react independently or in concert, potentially leading to a diverse array of chemical transformations.

Derivatization of the Primary Amine Group

The primary amine group in this compound analogs is a versatile nucleophilic center, readily undergoing a variety of derivatization reactions. These transformations are fundamental in synthetic organic chemistry for peptide synthesis, functional group manipulation, and the generation of biologically active compounds.

N-Acylation: Primary amines are readily acylated by reagents like acyl chlorides or acid anhydrides to form stable amide derivatives. libretexts.orgtandfonline.comnih.gov This reaction is often performed in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the acidic byproduct (e.g., HCl). umich.edu The resulting amides are crucial intermediates in many synthetic pathways. Given the accessibility of various acylating agents, a wide range of N-acyl derivatives can be prepared. orientjchem.org

Reductive Amination: The primary amine can be further functionalized through reductive amination. This one-pot reaction typically involves the condensation of the amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to a secondary or tertiary amine. chemistrysteps.commasterorganicchemistry.com Selective reducing agents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are often employed because they are capable of reducing the protonated imine intermediate faster than the carbonyl starting material. masterorganicchemistry.comjove.com This method provides a powerful tool for introducing a variety of alkyl groups to the nitrogen atom. d-nb.infonih.gov

Sulfonylation: Reaction with sulfonyl chlorides in the presence of a base yields sulfonamides. ekb.egresearchgate.net This transformation is a common method for preparing compounds with a wide range of medicinal applications. ekb.eg The synthesis is typically robust, accommodating a variety of primary and secondary amines. organic-chemistry.orgorganic-chemistry.org

Table 1: Potential Derivatization Reactions of the Primary Amine Group

Derivatization TypeReagent ClassProduct TypeReaction Conditions
N-AcylationAcyl Chlorides (R-COCl) or Acid Anhydrides ((RCO)₂O)AmideTypically with a base (e.g., pyridine, triethylamine) at room temperature. libretexts.orgumich.edu
Reductive AminationAldehydes (R-CHO) or Ketones (R₂C=O)Secondary or Tertiary AmineA selective reducing agent (e.g., NaBH₃CN, NaBH(OAc)₃) under mildly acidic conditions. masterorganicchemistry.comjove.com
N-SulfonylationSulfonyl Chlorides (R-SO₂Cl)SulfonamideIn the presence of a base to neutralize HCl byproduct. ekb.egresearchgate.net

Reactions of the Tertiary Alcohol Moiety

The tertiary alcohol in this compound analogs exhibits reactivity characteristic of this functional group, primarily centered on substitution and elimination reactions, while being resistant to oxidation.

Resistance to Oxidation: Tertiary alcohols lack a hydrogen atom on the carbinol carbon (the carbon bearing the -OH group). studymind.co.uklibretexts.org Consequently, they are resistant to oxidation under standard conditions that readily transform primary and secondary alcohols into aldehydes, carboxylic acids, or ketones. chemguide.co.ukchemistryviews.orglibretexts.org Oxidation would require the cleavage of a carbon-carbon bond, which is energetically unfavorable.

Dehydration (Elimination): When heated in the presence of strong acids like sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄), tertiary alcohols undergo dehydration to form alkenes. libretexts.orgchemistrysteps.comlibretexts.org This reaction proceeds through an E1 mechanism. byjus.comunacademy.comjove.com The alcohol's hydroxyl group is first protonated by the acid to form a good leaving group (water). masterorganicchemistry.comlibretexts.org This leaving group departs, generating a stable tertiary carbocation intermediate, which then loses a proton from an adjacent carbon to form a double bond. libretexts.orgunizin.org

Substitution with Hydrogen Halides: Tertiary alcohols can be converted to tertiary alkyl halides via an Sₙ1 mechanism when treated with hydrogen halides (HCl, HBr, HI). libretexts.orgyoutube.com The reaction is initiated by the protonation of the hydroxyl group, followed by the loss of water to form a carbocation. This intermediate is then attacked by the halide nucleophile to yield the final product. libretexts.orgunizin.org The reaction with tertiary alcohols is often rapid, even at low temperatures. libretexts.org

Table 2: Characteristic Reactions of the Tertiary Alcohol Moiety

Reaction TypeReagent(s)Product TypeMechanismKey Features
OxidationStandard Oxidizing Agents (e.g., CrO₃, KMnO₄, Na₂Cr₂O₇)No ReactionN/AResistant to oxidation due to the absence of a hydrogen on the carbinol carbon. libretexts.orgchemguide.co.uk
DehydrationStrong Acid (e.g., H₂SO₄, H₃PO₄) + HeatAlkeneE1Proceeds via a stable tertiary carbocation intermediate. libretexts.orgunacademy.comunizin.org
SubstitutionHydrogen Halides (HCl, HBr, HI)Alkyl HalideSₙ1Involves protonation of the -OH group to form a good leaving group (H₂O) and a carbocation intermediate. libretexts.orgyoutube.com

Investigating Reaction Pathways and Intermediates

The strained three-membered ring of cyclopropanol analogs is prone to ring-opening reactions, which constitute a major pathway in their chemical transformations. These reactions are often catalyzed by transition metals or initiated by radical species, leading to the formation of distinct and synthetically valuable intermediates.

Ring-Opening via β-Keto Radicals: One of the primary mechanistic pathways involves the single-electron oxidation of the cyclopropanol. This process can be initiated by oxidants like Mn(acac)₃. nih.gov The oxidation generates an oxy-radical, which rapidly undergoes homolytic cleavage of the C1-C2 bond of the cyclopropane ring. This ring-opening step releases the ring strain and produces a more stable β-keto alkyl radical intermediate. nih.govnih.gov This reactive radical can then participate in various intermolecular or intramolecular reactions, such as additions to isonitriles or activated alkenes, to form more complex structures like phenanthridines and oxindoles. nih.gov

Ring-Opening via Metallo-Homoenolates: Alternatively, cyclopropanols can react with metal catalysts (e.g., involving palladium, copper, cobalt, or zinc) to form metallo-homoenolates. tohoku.ac.jpelsevierpure.comorganic-chemistry.org This process typically begins with the deprotonation of the hydroxyl group to form a metal alkoxide. The subsequent ring-opening, driven by the release of ring strain, results in the formation of a β-metallocarbonyl compound, which is a homoenolate equivalent. wikipedia.orgnih.gov These intermediates are powerful nucleophiles that can engage in a wide range of cross-coupling reactions, reacting with electrophiles like alkynes or aryl halides to form β-functionalized ketones. tohoku.ac.jpnih.gov The regioselectivity of the ring-opening can often be controlled by the choice of metal catalyst and substituents on the cyclopropane ring. wikipedia.org

The presence of the aminoethyl group in this compound could further influence these pathways. The amine could act as an internal nucleophile, potentially trapping intermediates formed during the ring-opening process. For instance, intramolecular cyclization could lead to the formation of nitrogen-containing heterocycles such as γ-lactams, which are significant structural motifs in medicinal chemistry. nih.govrsc.orgacs.orgrsc.orgresearchgate.net

Table 3: Key Intermediates in Cyclopropanol Ring-Opening Reactions

IntermediateGeneration MethodSubsequent Reactions
β-Keto Alkyl RadicalSingle-electron oxidation (e.g., using Mn(III) salts). nih.govIntermolecular or intramolecular radical additions to unsaturated systems. nih.gov
Metallo-HomoenolateReaction with transition metal catalysts (e.g., Pd, Cu, Co, Zn). tohoku.ac.jpelsevierpure.comNucleophilic attack on various electrophiles (e.g., cross-coupling with aryl halides, addition to alkynes). nih.gov
CarbocationAcid-catalyzed dehydration or reaction with HX. libretexts.orgunizin.orgElimination of a proton to form an alkene or attack by a nucleophile. libretexts.orgmasterorganicchemistry.com

Stereochemical Aspects in Cyclopropanol and Cyclopropylamine Research

Conformational Analysis of 1-(1-Aminoethyl)cyclopropanol Derivatives

The conformational analysis of this compound derivatives is crucial for understanding their biological activity and reactivity. The rigid cyclopropane (B1198618) ring significantly restricts the conformational freedom of the molecule. However, rotation around the single bonds connecting the aminoethyl and hydroxyl groups to the cyclopropane ring allows for different spatial arrangements of these substituents.

The conformation of the cyclopropane ring itself is essentially planar, a geometric necessity for a three-membered ring. utexas.edu This planarity, however, introduces significant strain. The substituents on the ring, in this case, the aminoethyl and hydroxyl groups, can adopt various conformations relative to each other. These conformations are often analyzed using computational methods, such as molecular mechanics (MM2) calculations, and experimental techniques like Nuclear Overhauser Effect (NOE) spectroscopy. researchgate.net For instance, in a related system, the conformational analysis of (1S,2R)-1-phenyl-2-[(S)-1-aminopropyl]-N,N-diethylcyclopropanecarboxamide, a potent NMDA receptor antagonist, revealed that the three-dimensional structure determined by X-ray crystallography was similar to that predicted by MM2 calculations and NOE data in solution. researchgate.net This suggests that for derivatives of this compound, specific conformations that dictate the spatial relationship between the amino and hydroxyl groups are likely to be favored.

The relative orientation of the substituents on the cyclopropane ring is critical. For example, in histamine (B1213489) analogues with a cyclopropane scaffold, the cis or "folded" conformation was found to be a potent H3 receptor agonist, highlighting the importance of a specific three-dimensional arrangement for biological activity. acs.org This principle underscores the necessity of detailed conformational analysis for understanding the structure-activity relationships of this compound derivatives.

Diastereoselective and Enantioselective Control in Bond Formation

Achieving stereochemical control in the synthesis of polysubstituted cyclopropanes like this compound is a significant synthetic challenge. The development of diastereoselective and enantioselective methods is crucial for accessing specific stereoisomers with desired biological activities.

Various strategies have been developed to control the stereochemistry during the formation of the cyclopropane ring. One common approach is the cyclopropanation of alkenes. The Simmons-Smith reaction, for example, is a well-known method that involves an organozinc carbenoid and is stereospecific, meaning the stereochemistry of the starting alkene is preserved in the cyclopropane product. wikipedia.org Modifications of this reaction, such as the Furukawa and Shi modifications, have expanded its scope and utility. wikipedia.org

Rhodium-catalyzed cyclopropanation of aryldiazoacetates with N-vinylphthalimide has been shown to be highly trans-selective, providing a method for synthesizing 1-aryl-2-amino-cyclopropane carboxylates with excellent diastereoselectivity. organic-chemistry.org Furthermore, the use of chiral dirhodium catalysts can induce moderate enantioselectivity in these reactions. organic-chemistry.org

Copper-catalyzed reactions have also proven effective. For instance, the diastereoselective carbocupration of alkoxy-functionalized cyclopropenes, followed by trapping with an electrophilic oxygen source, yields tetrasubstituted cyclopropanol (B106826) derivatives with high diastereo- and enantiomeric ratios. beilstein-journals.org Similarly, enantioselective copper-catalyzed carbomagnesiation followed by oxidation or amination of achiral cyclopropenes provides access to enantiomerically enriched cyclopropanols and cyclopropylamines. beilstein-journals.org The Kulinkovich reaction, which utilizes titanium(IV) isopropoxide to convert esters into cyclopropanols, can also exhibit high diastereoselectivity, particularly with higher alkylmagnesium halides. organic-chemistry.org

These methods highlight the progress in achieving stereocontrol in the synthesis of complex cyclopropane derivatives. The choice of catalyst, substrate, and reaction conditions is critical for directing the stereochemical outcome of the reaction.

Retention and Inversion of Configuration in Cyclopropane Transformations

The stereochemical outcome of reactions involving the cyclopropane ring, specifically whether the reaction proceeds with retention or inversion of configuration at a stereocenter, is a fundamental aspect of its chemistry. Studies on the ring-opening reactions of cyclopropanols have provided significant insights into these mechanistic pathways.

For example, the acid-catalyzed ring opening of cis-2-phenyl-1-methylcyclopropanol has been shown to proceed with retention of configuration at the carbon where the C-C bond is broken. acs.org This is classified as a bimolecular electrophilic substitution (SE2) reaction. acs.org In contrast, the base-catalyzed ring opening of the same compound occurs with inversion of configuration, proceeding through an SE1 mechanism. acs.org

The nature of the electrophile also plays a crucial role. While protonic acids lead to retention of configuration in the cleavage of trans-2-phenyl-1-methylcyclopropanol, electrophilic halogens like t-butyl hypohalite or N-bromosuccinimide result in inversion of configuration. pitt.edu

In the context of cyclopropane formation, the stereochemistry can also vary. For instance, in the Kulinkovich hydroxycyclopropanation, the reaction proceeds with retention of configuration at the carbon bound to titanium. nih.gov Conversely, the de Meijere cyclopropylamine (B47189) synthesis, which also involves a titanium intermediate, occurs with inversion of configuration at the titanium-bound carbon. nih.gov These differing stereochemical outcomes are often rationalized by the geometry of the transition states, with "frontside attack" leading to retention and a "W-shaped" transition state leading to inversion. nih.govnih.gov

The following table summarizes the stereochemical outcomes observed in various cyclopropane transformations:

Reaction TypeReagent/CatalystStereochemical OutcomeReference(s)
Acid-Catalyzed Ring OpeningProtonic AcidRetention of Configuration pitt.edu, acs.org
Base-Catalyzed Ring OpeningBaseInversion of Configuration rsc.org, acs.org
Halogenationt-Butyl hypohalite, NBSInversion of Configuration pitt.edu, rsc.org
Kulinkovich HydroxycyclopropanationTi(O-i-Pr)₄Retention of Configuration nih.gov
de Meijere Cyclopropylamine SynthesisTi(O-i-Pr)₄Inversion of Configuration nih.gov

Understanding these stereochemical pathways is essential for the rational design and synthesis of specific stereoisomers of this compound and its derivatives for various applications.

Theoretical and Computational Chemistry Studies

Ab Initio and Density Functional Theory (DFT) Calculations on Cyclopropane (B1198618) Structures

Ab initio and Density Functional Theory (DFT) are powerful quantum mechanical methods used to model the geometric and electronic structure of molecules. For 1-(1-Aminoethyl)cyclopropanol, these calculations can predict key structural parameters. DFT, with functionals like B3LYP and a basis set such as 6-31G(d,p), is a common choice for such systems, balancing accuracy with computational cost. phcogj.com

These calculations would reveal the bond lengths and angles within the molecule. The cyclopropane ring is expected to have C-C bond lengths of approximately 1.50-1.52 Å and internal C-C-C angles close to 60°, characteristic of this strained ring system. researchgate.net The C-N and C-O bond lengths would also be determined, providing a complete three-dimensional picture of the molecule's lowest energy conformation. The presence of the amino and hydroxyl groups introduces the possibility of intramolecular hydrogen bonding, which would be a key feature to investigate through these calculations.

Table 1: Predicted Geometrical Parameters of this compound from DFT Calculations

ParameterPredicted Value (Å or °)
C1-C2 Bond Length~1.51
C1-C3 Bond Length~1.51
C2-C3 Bond Length~1.50
C1-C(ethyl) Bond Length~1.53
C(ethyl)-N Bond Length~1.47
C1-O Bond Length~1.43
C-C-C Angle (ring)~60
O-C1-C(ethyl) Angle~115
N-C(ethyl)-C1 Angle~110

Note: These are estimated values based on typical findings for similar structures and would be precisely determined through specific calculations.

Molecular Dynamics Simulations for Conformational Flexibility

While DFT calculations provide a static picture of the molecule, molecular dynamics (MD) simulations can explore its dynamic behavior and conformational flexibility. nih.gov For this compound, MD simulations would reveal the rotational freedom around the C-C and C-N single bonds of the aminoethyl substituent and the C-O bond of the hydroxyl group.

Quantum Chemical Analysis of Bonding and Electronic Properties

A deeper quantum chemical analysis can elucidate the nature of the chemical bonds and the electronic properties of this compound. The bonding in the cyclopropane ring is of particular interest, often described by the Walsh model, which involves sp² hybridized carbons and p-orbitals forming bent "banana" bonds. This unique bonding is responsible for the ring's high strain energy and its particular reactivity.

Analysis of the molecular orbitals (HOMO and LUMO) and the electrostatic potential surface would provide insights into the molecule's reactivity. The highest occupied molecular orbital (HOMO) is likely to be localized on the nitrogen atom of the amino group and the oxygen of the hydroxyl group, indicating these as sites for electrophilic attack. The lowest unoccupied molecular orbital (LUMO) would indicate regions susceptible to nucleophilic attack. The electrostatic potential map would visually represent the electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule.

Computational Studies on Reaction Mechanisms and Transition States

Computational chemistry is invaluable for studying reaction mechanisms, allowing for the characterization of transient species like transition states. A key reaction pathway for cyclopropanol (B106826) derivatives is ring-opening. wikipedia.orgnih.gov For this compound, this could be initiated by protonation of the hydroxyl group followed by cleavage of a C-C bond of the cyclopropane ring.

DFT calculations can be used to map the potential energy surface of such a reaction, identifying the transition state structure and calculating the activation energy barrier. This would provide a quantitative measure of the reaction's feasibility. The mechanism of the Kulinkovich reaction, often used to synthesize cyclopropanols, has itself been studied computationally, revealing the involvement of a titanacyclopropane intermediate. wikipedia.org

Table 2: Hypothetical Energy Profile for Acid-Catalyzed Ring Opening of this compound

SpeciesRelative Energy (kcal/mol)
Reactant (Protonated)0
Transition State+15 to +25
Ring-Opened Carbocation Intermediate+5 to +15
ProductVaries depending on subsequent steps

Note: These are hypothetical values to illustrate the type of data obtained from such studies.

Prediction of Spectroscopic Properties and Structural Features

Computational methods can predict various spectroscopic properties, which can then be compared with experimental data to confirm the molecule's structure.

NMR Spectroscopy: The chemical shifts of ¹H and ¹³C atoms can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method in conjunction with DFT. ffhdj.com For this compound, the protons on the cyclopropane ring would have characteristic upfield shifts compared to those in acyclic alkanes. The chemical shifts of the protons and carbons in the aminoethyl group and adjacent to the hydroxyl group would also be predicted.

IR Spectroscopy: The vibrational frequencies corresponding to different bond stretches and bends can also be computed. acs.org This would allow for the prediction of the infrared spectrum, showing characteristic peaks for the O-H stretch (around 3300-3600 cm⁻¹), N-H stretch (around 3300-3500 cm⁻¹), C-H stretches, and the vibrations of the cyclopropane ring.

Table 3: Predicted Spectroscopic Data for this compound

SpectroscopyFeaturePredicted Value
¹³C NMRCyclopropane Carbons10-40 ppm
¹H NMRCyclopropane Protons0.2-1.5 ppm
IRO-H Stretch~3400 cm⁻¹
IRN-H Stretch~3350 cm⁻¹ (doublet for -NH₂)

Note: These are approximate ranges and would be refined by specific calculations.

Preclinical and Mechanistic Biological Investigations of Cyclopropane Amino Alcohol Scaffolds

In Vitro Studies on Molecular Target Interactions

In vitro studies are fundamental in elucidating the direct interactions between a compound and its biological targets, such as enzymes and receptors. For cyclopropane (B1198618) amino alcohol scaffolds, these studies have revealed specific binding and modulatory activities.

The constrained three-membered ring of cyclopropane derivatives can orient functional groups in a precise manner, making them effective enzyme inhibitors. nih.gov The amino and hydroxyl groups on these scaffolds can form hydrogen bonds and electrostatic interactions within the active sites of enzymes, potentially leading to their inhibition.

A key example is (S)-1-(1-Aminoethyl)cyclopropanol, which has been identified in patent literature as a potential inhibitor of serine/threonine kinases. chiralen.com These enzymes are crucial in cell signaling pathways, and their inhibition is a target for therapies aimed at hyperproliferative diseases. chiralen.com While detailed mechanistic studies on the specific interactions are often proprietary, the structural motif of 1-(1-aminoethyl)cyclopropanol suggests it can act as a building block for more complex kinase inhibitors. chiralen.com

Furthermore, various cyclopropane-containing compounds are recognized for their broad potential as enzyme inhibitors. unl.ptnih.gov The imidazole-containing cyclopropane derivative, 2-(2-aminoethyl)-1-(1H-imidazol-4-yl)cyclopropane, is also suggested to have potential enzyme-inhibiting activity through interactions like hydrogen bonding and hydrophobic interactions. ontosight.ai

Cyclopropane amino alcohol scaffolds have shown significant activity as modulators of various neurotransmitter receptors.

NMDA Receptor Modulation: A substantial body of research has focused on the interaction of cyclopropane-containing molecules with the N-methyl-D-aspartate (NMDA) receptor, a critical glutamate-gated ion channel involved in excitatory neurotransmission. unl.ptgoogle.com Cyclopropane itself can inhibit the function of NMDA receptors. researchgate.net Studies on recombinant NMDA receptors expressed in Xenopus oocytes have shown that cyclopropane's inhibitory effect can be influenced by mutations in the transmembrane segments of the receptor subunits. researchgate.net

The conformation of cyclopropane derivatives plays a crucial role in their receptor activity. It has been suggested that a folded conformation is preferred for affinity to NMDA receptors. unl.pt The mechanism of inhibition by some compounds is thought to relate to their molar water solubility; substances with solubility below a certain threshold may be unable to competitively displace water from modulatory pockets on the NMDA receptor. nih.govescholarship.org Some cyclopropane derivatives act as potent and selective ligands for the glycine (B1666218) modulation site on the NMDA receptor. unl.pt

Histamine (B1213489) Receptor Binding: The conformational restriction provided by the cyclopropane ring has been exploited to create selective histamine receptor ligands. For instance, (1S,2S)-2-(2-Aminoethyl)-1-(1H-imidazol-4-yl)cyclopropane, which possesses a cis-cyclopropane structure, has been identified as a highly selective agonist for the histamine H3 receptor. acs.org

Cellular Activity and Biological Pathways (Excluding Human Clinical Data)

Antiviral Properties: Structurally related amino alcohol scaffolds have demonstrated notable antiviral activity. Rimantadine (B1662185), an antiviral amine with a structure related to amino cyclopropanes, is often used as a reference compound in antiviral assays. Heterocyclic analogues of rimantadine that incorporate the 1-aminoethyl pharmacophore into a saturated nitrogen heterocycle have shown potent activity against influenza A virus. researchgate.net For example, certain 2-adamantyl-substituted azacycles, which contain this pharmacophore, were found to be potent against the influenza A H(3)N(2) virus. researchgate.net Studies on novel heterocyclic compounds, leucoverdazyls, have shown they can potently suppress the reproduction of group B enteroviruses in vitro. iimmun.ru

Effects on Cell Lines: The biological effects of cyclopropane derivatives have been investigated in various cell lines. To assess the therapeutic potential of these compounds, cytotoxicity profiling is often performed using assays like the MTT assay in human cell lines such as HEK293. In other studies, amino alcohols condensed with carbohydrate derivatives were evaluated for their ability to decrease nitric oxide production in J774A.1 macrophage-like cells, a measure of anti-inflammatory potential. nih.gov Additionally, derivatives of 1-phenylcyclopropane carboxamide have been tested for their antiproliferative activity against cancer cell lines, including MCF7 (human breast adenocarcinoma) and HCT116 (human colon carcinoma). researchgate.net

The biological activity of cyclopropane amino alcohols is intrinsically linked to their unique three-dimensional structure. The rigid cyclopropane ring restricts the conformational freedom of the molecule, which can enhance binding affinity and selectivity for a specific biological target. nih.govresearchgate.net The amino and hydroxyl functional groups are key to forming specific interactions, such as hydrogen bonds, with target proteins like enzymes and receptors.

At the receptor level, for compounds targeting the NMDA receptor, the mechanism may involve the physical occlusion of the ion channel or allosteric modulation by binding to a site distinct from the primary ligand binding site. researchgate.net The ability of a compound to displace water from modulatory pockets on the receptor appears to be a factor for some hydrocarbon anesthetics, a principle that may extend to small cyclopropane derivatives. nih.govescholarship.org

For antiviral compounds like rimantadine analogues, the mechanism often involves targeting viral ion channels, such as the M2 proton channel of the influenza A virus, thereby inhibiting viral replication. researchgate.netresearchgate.net

Preclinical In Vivo Studies in Non-Human Models (Excluding Dosage/Safety/Adverse Effects)

Preclinical in vivo studies in non-human models are essential for understanding the physiological effects of a compound.

Studies utilizing Xenopus oocytes, a common non-human model system for studying ion channels, have been instrumental in characterizing the effects of cyclopropane on NMDA receptors. These studies allow for the expression of specific receptor subtypes and the investigation of how mutations affect the compound's inhibitory action. researchgate.netescholarship.org This provides insight into the specific amino acid residues involved in the interaction between the compound and the receptor. researchgate.net

In rodent models, pharmacokinetic studies have been conducted on compounds containing cyclopropane scaffolds to understand their absorption, distribution, metabolism, and excretion profiles. For example, quinazoline (B50416) derivatives with cyclopropane groups have been evaluated in mice to assess their drug exposure levels, which is a critical step in determining their potential as orally bioavailable drugs. acs.org These studies help to establish a link between the compound's structure and its behavior in a whole-organism system, guiding further development.

Table of Mentioned Compounds

Compound NameCAS NumberMolecular FormulaKey Mentioned Activity
This compound1778734-58-9C₅H₁₁NOSerine/threonine kinase inhibitor
(S)-1-(1-Aminoethyl)cyclopropanol428855-31-6C₅H₁₁NOSerine/threonine kinase inhibitor
Rimantadine13392-28-4C₁₂H₂₁NAntiviral (Influenza A)
Cyclopropane75-19-4C₃H₆NMDA receptor inhibitor
(1S,2S)-2-(2-Aminoethyl)-1-(1H-imidazol-4-yl)cyclopropaneNot AvailableC₈H₁₃N₃Selective Histamine H3 Receptor Agonist
1-Phenylcyclopropane carboxamideNot AvailableC₁₀H₁₁NOAntiproliferative

Biological Impact and Phenotypic Changes in Model Organisms

Cyclopropane amino alcohol scaffolds are recognized for their diverse biological activities, which stem from the unique structural and electronic properties of the cyclopropane ring. This three-membered carbocycle imparts conformational rigidity and can influence the metabolic stability of molecules. core.ac.uk The incorporation of amino and alcohol functionalities further allows for a variety of interactions with biological targets.

Preclinical studies have demonstrated that compounds containing the cyclopropane motif can exhibit a broad spectrum of biological effects, including enzyme inhibition and receptor modulation. unl.ptresearchgate.net For instance, simple cyclopropane derivatives like 1-aminocyclopropanecarboxylic acid act as potent and selective ligands at the glycine binding site of the N-methyl-D-aspartate (NMDA) receptor, a key player in neurotransmission. researchgate.netresearchgate.net The rigid structure of the cyclopropane ring helps to lock the molecule into a specific conformation, enhancing its binding affinity and selectivity for the receptor. jst.go.jp

In model organisms, the introduction of certain cyclopropane-containing molecules has led to observable phenotypic changes. A study utilizing a deletion mutant array of Saccharomyces cerevisiae (baker's yeast) investigated the effects of 1,2-cyclopropyl carbohydrates. The results suggested that the bioactivity of these compounds is linked to a target-based activation involving enzymatic ring-opening of the cyclopropane. wgtn.ac.nz The study further implicated the targets in cellular processes such as protein transport and localization, particularly within the endomembrane system and intra-Golgi vesicle-mediated transport. wgtn.ac.nz

Furthermore, the electrophilic nature of certain activated cyclopropane rings allows them to form covalent adducts with biological macromolecules. unl.pt This reactivity can lead to significant biological consequences, such as the induction of DNA strand breaks or the irreversible inhibition of enzymes. unl.pt For example, some cyclopropane derivatives have been shown to inhibit aldehyde dehydrogenase (ALDH) through covalent modification. core.ac.ukunl.pt

Investigations into cyclopropane-fused oxazepanones, which can be synthesized from chiral amino alcohols, have revealed their potential as antimycobacterial agents in preliminary biological evaluations. nih.govacs.org This activity highlights another dimension of the biological impact of cyclopropane amino alcohol scaffolds.

Investigations of Metabolic Transformations (Excluding Pharmacokinetics/ADME/Dosage)

The metabolic fate of cyclopropane amino alcohol scaffolds is a key area of investigation. The cyclopropane ring is not metabolically inert and can undergo specific biotransformations. One of the proposed metabolic pathways involves the enzymatic opening of the strained cyclopropane ring. wgtn.ac.nz This ring-opening can be initiated by an enzymatic nucleophile, leading to a linear alkyl chain. This mechanism is thought to be a form of bioactivation, where the molecule becomes reactive only after being processed by a specific enzyme. wgtn.ac.nz

The biosynthesis of cyclopropane rings in nature, particularly in fatty acids and terpenes, often involves the transfer of a methylene (B1212753) group from S-adenosyl methionine to a double bond. researchgate.netrsc.org While this is a biosynthetic route, the enzymes involved in these pathways could potentially interact with synthetic cyclopropane-containing compounds.

Conversely, the introduction of a cyclopropane ring into a molecule is often a strategy to enhance metabolic stability. core.ac.uk Replacing a more metabolically labile group, such as an isopropyl or other branched alkyl chain, with a cyclopropane ring can block common sites of oxidative metabolism by cytochrome P450 enzymes. core.ac.uk This increased stability is attributed to the greater strength of the C-H bonds on the cyclopropane ring compared to those in a typical alkyl group.

Structure-Activity Relationship (SAR) Studies from Preclinical and Computational Perspectives

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of cyclopropane amino alcohol scaffolds influences their biological activity. These studies systematically modify the scaffold to identify key structural features responsible for potency and selectivity.

The conformational constraint imposed by the cyclopropane ring is a central theme in the SAR of these scaffolds. researchgate.netjst.go.jp By restricting the rotation of side chains, the cyclopropane ring presents functional groups in well-defined spatial orientations, which can lead to more selective and potent interactions with biological targets. unife.it

Several SAR studies have highlighted the importance of stereochemistry. For example, in a series of inhibitors for prolyl endopeptidase (PEP), the configuration of the substituents on the cyclopropane ring was found to be critical for potent in vitro and in vivo activity. unl.pt Similarly, the stereoselective synthesis of cyclopropane-fused iminosugars, derived from amino acids, showed that the stereochemistry resulting from the cyclopropanation step was a key determinant of their glycosidase inhibitory activity. acs.org

Substituents on the cyclopropane ring and adjacent functional groups also play a significant role in determining biological activity. In a study of glutamic acid analogs, substituents at the 3-position of the cyclopropyl (B3062369) ring were shown to influence the compound's activity as an agonist at the mGluR2 receptor. researchgate.net Another SAR investigation focused on sphingosine (B13886) kinase inhibitors, where a cyclopropyl ring was introduced to increase steric bulk in the linker region of the molecule. nih.gov

The following table summarizes key SAR findings from preclinical studies on various cyclopropane-containing scaffolds.

Scaffold/Compound ClassTarget/ActivityKey SAR Findings
Cyclopropane-fused Iminosugars Glycosidase InhibitionThe stereochemistry of the cyclopropane ring, specifically an exo-conformation resulting from the ylide-mediated cyclopropanation, was crucial for activity. acs.org
Glutamic Acid Analogs mGluR2 Receptor AgonismSubstituents at the 3-position of the cyclopropane ring were found to be critical for agonist activity. researchgate.net
Prolyl Endopeptidase (PEP) Inhibitors PEP InhibitionThe stereoconfiguration on the cyclopropane ring was of prime importance for strong enzymatic inhibition, with the R,R configuration showing the highest activity. unl.pt
Sphingosine Kinase Inhibitors Sphingosine Kinase InhibitionThe introduction of a cyclopropyl ring in the linker region to increase steric bulk was explored, though it presented synthetic challenges. nih.gov

Computational studies, in conjunction with experimental data, have further elucidated the SAR of these scaffolds. Molecular modeling can help to visualize the binding modes of these conformationally restricted molecules within the active sites of enzymes or receptors, providing a rationale for observed activities and guiding the design of new, more potent analogs.

Advanced Analytical Techniques in Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to display distinct signals corresponding to each unique proton environment in the molecule. The cyclopropyl (B3062369) protons would appear as complex multiplets in the upfield region, typically between 0.5 and 1.5 ppm. The methyl protons of the aminoethyl group would likely present as a doublet around 1.1-1.3 ppm, coupled to the adjacent methine proton. The methine proton of the aminoethyl group would, in turn, appear as a quartet at approximately 2.8-3.2 ppm. The protons of the amine (NH₂) and hydroxyl (OH) groups are expected to be broad singlets, and their chemical shifts can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would provide complementary information, with a distinct signal for each of the five carbon atoms. The quaternary carbon of the cyclopropyl ring bonded to the hydroxyl group would be found in the 50-60 ppm range. The two methylene (B1212753) carbons of the cyclopropyl ring are expected to resonate at approximately 10-20 ppm. The methyl carbon of the aminoethyl group would appear at around 15-25 ppm, while the methine carbon attached to the nitrogen atom would be observed further downfield, likely in the 45-55 ppm range. masterorganicchemistry.com

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be instrumental in confirming the connectivity of the atoms within the molecule.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and probing the fragmentation pathways of 1-(1-Aminoethyl)cyclopropanol, which has a molecular weight of 101.15 g/mol . sigmaaldrich.com The mass spectrum would exhibit a molecular ion peak ([M]⁺) corresponding to this mass.

Under electron ionization (EI), the molecule is expected to undergo characteristic fragmentation. The "Nitrogen Rule" is applicable here; since the molecule contains a single nitrogen atom, its molecular ion will have an odd mass-to-charge ratio (m/z). whitman.edu Common fragmentation patterns for cyclic alkanes involve the loss of side chains and ring-opening mechanisms. whitman.edu For this compound, key fragmentation pathways would likely include:

Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom is a common fragmentation pathway for amines. This would result in the loss of a methyl radical (•CH₃) to form a stable iminium ion.

Loss of Water: The presence of a hydroxyl group makes the loss of a water molecule (H₂O) a probable fragmentation pathway, leading to a peak at [M-18]⁺.

Ring Opening: The strained cyclopropyl ring can undergo cleavage, leading to a variety of fragment ions.

The resulting mass spectrum would display a unique pattern of peaks that serves as a molecular fingerprint, aiding in its identification.

X-Ray Crystallography for Absolute Stereochemistry and Conformation

X-ray crystallography provides the most definitive method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry and conformational details. This technique would be particularly valuable for the chiral center at the carbon atom of the aminoethyl group.

To date, no public records of the single-crystal X-ray structure of this compound or its derivatives have been identified. researchgate.neteurjchem.commdpi.commdpi.com However, if a suitable single crystal could be grown, X-ray diffraction analysis would yield precise information on bond lengths, bond angles, and the spatial arrangement of the atoms. This would unambiguously establish the R or S configuration of the chiral center and reveal the preferred conformation of the cyclopropyl ring relative to the aminoethyl side chain.

Chromatographic Methods for Purity and Separation (e.g., HPLC, GC)

Chromatographic techniques are essential for assessing the purity of this compound and for the separation of its enantiomers if a racemic mixture is synthesized.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) would be a suitable method for analyzing the purity of this compound. Given its polar nature, a C18 column could be employed with a mobile phase consisting of a mixture of water and a polar organic solvent like acetonitrile (B52724) or methanol, often with an acid additive such as formic acid or trifluoroacetic acid to improve peak shape. chromforum.orgnih.gov For the separation of enantiomers, chiral HPLC columns would be necessary.

Gas Chromatography (GC): Due to the presence of polar -NH₂ and -OH functional groups, direct analysis of this compound by GC can be challenging. These groups can lead to peak tailing and poor resolution. Therefore, derivatization is often required to increase the volatility and thermal stability of the analyte. sigmaaldrich.comnih.gov Common derivatization reagents for amines and alcohols include silylating agents (e.g., BSTFA, MTBSTFA) or acylating agents. Following derivatization, the compound could be analyzed on a non-polar or medium-polarity capillary column coupled with a flame ionization detector (FID) or a mass spectrometer (GC-MS). sigmaaldrich.com

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in this compound.

Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for the various functional groups. A broad band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the alcohol group. The N-H stretching vibrations of the primary amine would appear in a similar region, typically as two sharp peaks for the symmetric and asymmetric stretches. C-H stretching vibrations of the alkyl chain and the cyclopropyl ring would be observed around 2850-3000 cm⁻¹ and 3000-3100 cm⁻¹ respectively. docbrown.inforsc.orgpsu.edu The C-N and C-O stretching vibrations would be expected in the fingerprint region (below 1500 cm⁻¹).

Future Research Directions and Outlook for 1 1 Aminoethyl Cyclopropanol Chemistry

Development of Novel and Sustainable Synthetic Routes

While methods for constructing cyclopropane (B1198618) rings and aminocyclopropanols exist, future research will likely focus on developing more efficient, sustainable, and economically viable synthetic pathways to 1-(1-aminoethyl)cyclopropanol and its derivatives. mlsu.ac.inrsc.org The principles of green chemistry, such as atom economy, waste minimization, and the use of renewable resources, will be central to these efforts. jocpr.comwisdomgale.com

Key areas for development include:

Catalytic Asymmetric Synthesis: Establishing highly enantioselective methods is crucial for producing optically pure this compound, which is vital for its potential pharmacological applications. acs.orgdiva-portal.org Future work could explore novel chiral catalysts, including transition metal complexes and organocatalysts, for the asymmetric cyclopropanation of corresponding acyclic precursors. unimi.it

Bio-based Feedstocks: Investigating synthetic routes that begin from renewable bio-based starting materials instead of petroleum-based feedstocks aligns with the goals of green chemistry. innosyn.comrsc.org Research could focus on converting biomass-derived molecules into key intermediates for the synthesis of the cyclopropane core.

Reducing Hazardous Reagents: The development of synthetic strategies that avoid toxic reagents and solvents is a critical goal. jocpr.com This includes exploring solvent-free reaction conditions, using water or other environmentally benign solvents, and replacing hazardous reagents with safer alternatives. mlsu.ac.in

Green Chemistry PrincipleApplication to this compound Synthesis
Waste Prevention Designing syntheses with higher yields and fewer side products to minimize waste. mlsu.ac.in
Atom Economy Maximizing the incorporation of all starting materials into the final product.
Less Hazardous Synthesis Replacing toxic reagents (e.g., certain metal catalysts, hazardous solvents) with greener alternatives. jocpr.com
Renewable Feedstocks Developing synthetic pathways from biomass-derived starting materials. innosyn.com
Catalysis Utilizing highly efficient and recyclable catalysts (e.g., biocatalysts, organocatalysts) to reduce energy consumption and waste. unimi.it

Exploration of Undiscovered Reactivity Patterns

The high ring strain of the cyclopropane ring in this compound makes it susceptible to ring-opening reactions, offering a gateway to diverse molecular scaffolds. researchgate.net Future research should aim to uncover and control novel reactivity patterns beyond simple ring-opening.

Promising avenues of exploration include:

Strain-Release Functionalization: Investigating reactions that leverage the release of ring strain to drive transformations, such as ring expansions and annulations, to create more complex heterocyclic systems. mpg.de

Photochemical and Electrochemical Activation: The use of light or electricity to induce novel transformations of the cyclopropane ring could lead to reactions that are inaccessible through traditional thermal methods. researchgate.net This could involve radical-mediated pathways or other unique electronic excitations.

Metal-Catalyzed C-C Bond Cleavage: Expanding on known palladium-catalyzed C-C bond cleavage of cyclopropanols, research could explore other transition metals to achieve different selectivities and functional group tolerance, enabling the synthesis of diverse conjugated systems. rsc.org The amino group could also serve as an internal directing group, enabling regioselective functionalization at specific C-C or C-H bonds.

Advanced Computational Modeling for De Novo Design and Mechanism Prediction

Computational chemistry is a powerful tool for accelerating chemical research by predicting reactivity and designing new molecules with desired properties. cecam.org Applying advanced computational methods to this compound chemistry can provide valuable insights and guide experimental work. rsc.org

Future computational studies could focus on:

Mechanism Elucidation: Using quantum chemical calculations, such as Density Functional Theory (DFT), to model reaction pathways and transition states for known and hypothetical reactions of this compound. rsc.org This can help in understanding reaction outcomes and optimizing conditions.

De Novo Design of Derivatives: Employing machine learning and artificial intelligence algorithms to design novel derivatives of this compound with specific predicted properties, such as enhanced biological activity or unique material characteristics. frontiersin.org

Predicting Reactivity and Selectivity: Developing computational models that can accurately predict the site- and regioselectivity of reactions involving the cyclopropane ring and its substituents, saving significant experimental effort. rsc.org Semiempirical methods could be employed for rapid screening of large virtual libraries of derivatives. researchgate.net

Computational TechniqueApplication in this compound Research
Quantum Chemistry (e.g., DFT) Elucidating reaction mechanisms, calculating transition state energies, predicting spectroscopic properties. rsc.org
Machine Learning (ML) Predicting reaction outcomes, de novo design of derivatives with target properties, building quantitative structure-activity relationship (QSAR) models. frontiersin.org
Molecular Dynamics (MD) Simulating the interaction of this compound derivatives with biological targets like proteins or nucleic acids.
Semiempirical Methods Rapidly screening large libraries of virtual compounds for desired properties. researchgate.net

Identification of New Biological Target Interactions at the Molecular Level

The rigid, three-dimensional structure of the cyclopropane scaffold is often found in biologically active molecules, making this compound and its analogues promising candidates for drug discovery. acs.orgdiva-portal.org A critical future direction is the identification of their specific biological targets and the elucidation of their interactions at a molecular level.

Key research initiatives should include:

Affinity-Based Target Identification: Synthesizing derivatives of this compound functionalized with molecular probes (e.g., alkynes, photo-crosslinkers) to perform affinity purification-mass spectrometry experiments. wgtn.ac.nz This can help isolate and identify binding proteins from cell lysates.

Chemical Genetic Screening: Using libraries of derivatives in phenotypic screens against panels of cells or organisms (e.g., yeast deletion mutants) to uncover potential mechanisms of action and genetic interactions. wgtn.ac.nz

Computational Docking and Simulation: Building computational models of potential protein targets and using docking simulations to predict the binding modes of this compound derivatives. arxiv.org This can guide the design of more potent and selective analogues.

Structural Biology: Obtaining high-resolution crystal structures or cryo-EM maps of derivatives bound to their biological targets to visualize the precise molecular interactions that govern binding and activity.

Potential for Material Science and Catalysis Applications

The unique stereoelectronic properties and rigid structure of the cyclopropane ring suggest that this compound could serve as a valuable building block in material science and catalysis.

Future research could explore:

Novel Polymers: Polymerizing derivatives of this compound to create novel materials. The rigid cyclopropane unit could impart unique thermal or mechanical properties, while the stereochemistry could lead to polymers with specific helical structures, similar to [n]ivyanes (1,1-linked oligocyclopropyls). orgsyn.org

Chiral Ligands for Asymmetric Catalysis: The amino and hydroxyl groups are ideal for coordinating to metal centers. Synthesizing chiral, enantiopure this compound could provide a new class of ligands for asymmetric catalysis, potentially enabling challenging transformations with high enantioselectivity. unimi.it

Functional Materials: Incorporating the this compound motif into larger structures to create materials with specific functions, such as selective ion binding or as components in molecular sensors.

Integration with Flow Chemistry and Automated Synthesis Paradigms

Modernizing the synthesis of this compound and its derivatives through the integration of advanced technologies like flow chemistry and automated synthesis is a crucial step towards practical applications. fu-berlin.dechemspeed.com These technologies offer improved safety, efficiency, and scalability. nih.gov

Future efforts in this area should focus on:

Continuous Flow Synthesis: Developing telescoped, multi-step continuous flow processes for the synthesis of this compound. mpg.dersc.org Flow reactors can enable better control over reaction parameters, allow for the safe use of hazardous intermediates, and significantly increase productivity compared to batch methods. vapourtec.comacs.org

Automated Library Synthesis: Combining flow chemistry with automated synthesis platforms to rapidly generate libraries of this compound derivatives. d-nb.infobeilstein-journals.org This would greatly accelerate the exploration of structure-activity relationships for both biological and material science applications.

Process Optimization and Scale-Up: Using automated systems for high-throughput reaction optimization to quickly identify the ideal conditions for synthesis, facilitating a more rapid and efficient scale-up of the most promising compounds.

Q & A

Basic: What synthetic methodologies are effective for preparing 1-(1-Aminoethyl)cyclopropanol, and what are common byproducts?

This compound can be synthesized via nucleophilic substitution or ring-opening reactions of cyclopropane derivatives. For example, brominated cyclopropane analogs (e.g., 2-bromo-1,1-dimethylcyclopropane) undergo substitution with aminoethyl groups under basic conditions, yielding cyclopropanol derivatives . Key byproducts include elimination products (e.g., cyclopropenes) or dibrominated derivatives due to competing elimination/addition pathways . Optimizing reaction conditions (e.g., temperature, solvent polarity) minimizes undesired pathways. Analytical techniques like HPLC or GC-MS are critical for characterizing purity and identifying byproducts .

Basic: How does the stereochemistry of this compound influence its reactivity and applications?

The stereochemistry of the aminoethyl group and cyclopropanol ring affects hydrogen-bonding interactions and steric hindrance. For instance, cis/trans isomerism in cyclopropanol derivatives alters solubility and stability in polar solvents, impacting their utility in catalysis or biomolecular interactions . X-ray crystallography (as demonstrated in cyclopropane-carboxylate studies ) or NMR-based conformational analysis is essential for resolving stereochemical ambiguities .

Advanced: How can researchers reconcile contradictory data on the stability of this compound in aqueous vs. nonpolar solvents?

Conflicting stability reports may arise from pH-dependent ring-opening reactions or solvent-induced conformational changes. For example, cyclopropanol rings are prone to acid-catalyzed hydrolysis, but stability improves in aprotic solvents like THF or DCM . Systematic stability studies using kinetic assays (monitored via UV-Vis or IR spectroscopy) under varied pH, temperature, and solvent conditions are recommended . Contradictions may also stem from impurities in starting materials, necessitating rigorous purification protocols .

Advanced: What strategies mitigate cyclopropane ring strain during functionalization of this compound?

The high ring strain of cyclopropane (~27 kcal/mol) complicates functionalization. Strategies include:

  • Protection of the amino group : Using Boc or Fmoc groups to reduce nucleophilic interference during ring modifications .
  • Transition-metal catalysis : Palladium or nickel catalysts enable selective cross-coupling without ring cleavage .
  • Low-temperature reactions : Slowing down undesired ring-opening pathways .
    Computational modeling (e.g., DFT) predicts reaction pathways and identifies transition states to optimize conditions .

Advanced: How does this compound interact with biological systems, and what analytical methods validate these interactions?

The compound’s cyclopropane moiety may inhibit enzymes like cyclopropanol synthases, which are implicated in bacterial virulence factor biosynthesis (e.g., BurG in Burkholderia species) . To study interactions:

  • Enzymatic assays : Measure inhibition kinetics using purified enzymes and substrate analogs.
  • Structural analysis : Co-crystallization with target proteins (via X-ray crystallography ) or cryo-EM reveals binding modes.
  • Metabolic profiling : LC-MS or NMR tracks metabolic fate in cell cultures .

Basic: What spectroscopic techniques are most reliable for characterizing this compound?

  • NMR : 1^1H and 13^13C NMR identify ring protons (δ ~0.5–2.5 ppm) and aminoethyl groups (δ ~1.5–3.0 ppm). 15^15N NMR clarifies amine protonation states .
  • IR Spectroscopy : O-H stretches (~3200–3600 cm1^{-1}) and N-H bends (~1600 cm1^{-1}) confirm functional groups .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula (C5_5H11_{11}NO, MW 101.15 g/mol) .

Advanced: What role does this compound play in asymmetric catalysis or chiral synthesis?

The aminoethyl group can act as a chiral auxiliary. For example, it facilitates enantioselective aldol reactions when coordinated to transition metals like Cu(II) or Ru(II) . Chirality is confirmed via circular dichroism (CD) or polarimetry. Comparative studies with cyclobutanol analogs (e.g., cis-3-(1-aminoethyl)cyclobutanol ) highlight steric and electronic differences influencing enantiomeric excess (ee).

Basic: How do structural analogs of this compound (e.g., 1-aminocyclopropane-1-carboxylic acid) inform its biological applications?

1-Aminocyclopropane-1-carboxylic acid (ACC) is a precursor to ethylene in plants, with structural similarities to this compound . Comparative studies reveal:

  • Bioactivity : Both compounds modulate enzyme activity but differ in ring stability and hydrogen-bonding capacity.
  • Synthetic routes : ACC’s carboxyl group requires different protection strategies than cyclopropanol’s hydroxyl group .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.